Tamra-peg8-cooh
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Overview
Description
Tamra-peg8-cooh: is a dye derivative of carboxytetramethylrhodamine (TAMRA) containing eight polyethylene glycol (PEG) units. This compound is known for its fluorescent properties and is widely used in various scientific research applications. The presence of carboxyl groups in this compound allows it to form covalent bonds with ammonia, making it a versatile tool in biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tamra-peg8-cooh is synthesized by coupling carboxytetramethylrhodamine with polyethylene glycol units. The reaction typically involves the use of an activating agent such as N-hydroxysuccinimide (NHS) to facilitate the formation of an ester bond between the carboxyl group of TAMRA and the hydroxyl group of PEG. The reaction is carried out in an aqueous buffer solution at a pH of around 8.0 .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Tamra-peg8-cooh undergoes various chemical reactions, including:
Condensation Reactions: The carboxyl groups in this compound can condense with ammonia to form covalent bonds.
Substitution Reactions: The compound can participate in substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Condensation Reactions: Typically involve ammonia or amine compounds in an aqueous buffer solution at a pH of around 8.0.
Substitution Reactions: Involve reagents such as alkyl halides or acyl chlorides under mild conditions.
Major Products:
Condensation Reactions: Formation of amide bonds.
Substitution Reactions: Formation of substituted derivatives of this compound.
Scientific Research Applications
Tamra-peg8-cooh is widely used in various scientific research applications, including:
Chemistry: Used as a fluorescent dye in various chemical assays and labeling studies.
Biology: Employed in fluorescence microscopy and flow cytometry to label and track biological molecules.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of biosensors and other analytical tools.
Mechanism of Action
The mechanism of action of Tamra-peg8-cooh involves its ability to form covalent bonds with target molecules through its carboxyl groups. This allows it to label and track specific molecules in biological systems. The fluorescent properties of this compound enable the visualization of these labeled molecules under a fluorescence microscope .
Comparison with Similar Compounds
Carboxytetramethylrhodamine (TAMRA): The parent compound of Tamra-peg8-cooh, used as a fluorescent dye.
Tamra-peg4-cooh: A similar compound with four polyethylene glycol units, offering different solubility and labeling properties.
Uniqueness: this compound is unique due to its eight polyethylene glycol units, which confer greater water solubility and reduced non-specific binding compared to other similar compounds. This makes it particularly useful in applications requiring high specificity and sensitivity .
Properties
Molecular Formula |
C45H63N3O14 |
---|---|
Molecular Weight |
870.0 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C24H22N2O3.C21H41NO11/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-20(23)22-3-5-27-7-9-29-11-13-31-15-17-33-19-18-32-16-14-30-12-10-28-8-6-26-4-2-21(24)25/h5-14H,1-4H3;2-19H2,1H3,(H,22,23)(H,24,25) |
InChI Key |
HBWAJVKUNQHWFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Origin of Product |
United States |
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